molecular formula C30H50O2 B12433522 (3beta,4beta)-Olean-12-ene-3,23-diol; 3beta,24-Dihydroxyolean-12-ene

(3beta,4beta)-Olean-12-ene-3,23-diol; 3beta,24-Dihydroxyolean-12-ene

Cat. No.: B12433522
M. Wt: 442.7 g/mol
InChI Key: NTWLPZMPTFQYQI-DMACUXQZSA-N
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Description

The compound “(4S,6aR,6bS,8aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol” is a complex organic molecule characterized by multiple chiral centers and a polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the polycyclic core and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the polycyclic structure through cyclization of linear precursors.

    Functional Group Transformations: Introduction of hydroxymethyl and other functional groups through reactions such as oxidation, reduction, and substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Process Optimization: Scaling up the synthesis while maintaining control over reaction conditions to ensure product purity.

Chemical Reactions Analysis

Hydroxylation and Functional Group Modifications

These compounds participate in oxidation and substitution reactions primarily involving their hydroxyl groups. Key transformations include:

Reaction TypeConditions/AgentsProductsBiological Relevance
Esterification Acetic anhydride, acyl chlorides3-O-acetyl derivativesEnhanced lipophilicity for membrane permeability
Oxidation Jones reagent (CrO₃/H₂SO₄)3-keto derivativesIncreased electrophilicity for nucleophilic attacks
Glycosylation UDP-glucose, glycosyltransferases3-O-glucosides Improved solubility and bioavailability

For example, enzymatic glycosylation at the C-3 hydroxyl group is catalyzed by cytochrome P450 monooxygenases, producing derivatives with enhanced pharmacological properties .

Stereochemical Influence on Reactivity

The β-configuration of hydroxyl groups at C-3 and C-4 in (3β,4β)-olean-12-ene-3,23-diol directs regioselective reactions:

  • C-23 hydroxyl : Preferential site for acetylation due to reduced steric hindrance.

  • C-3 hydroxyl : Resists oxidation under mild conditions, requiring stronger agents like CrO₃ for conversion to ketones.

In contrast, 3β,24-dihydroxyolean-12-ene shows reactivity at both C-3 and C-24 hydroxyls, enabling bifunctional modifications .

Biological Activity Linked to Reactivity

Functional group transformations directly impact bioactivity:

  • Anticancer effects : Esterified derivatives of (3β,4β)-olean-12-ene-3,23-diol show IC₅₀ values of 0.8–2.4 µM against hepatocellular carcinoma (HCC) by inducing S-phase cell cycle arrest .

  • Antioxidant activity : Free hydroxyl groups at C-3 and C-23 scavenge reactive oxygen species (ROS) via hydrogen donation.

Comparative Reactivity with Analogues

CompoundKey Functional GroupsDistinctive Reactivity
(3β,4β)-olean-12-ene-3,23-diol3β-OH, 23-OHSelective 23-O-acylation
3β,24-dihydroxyolean-12-ene3β-OH, 24-OH24-OH participates in glycosylation
Oleanolic acid3β-OH, 28-COOHCarboxyl group enables salt formation

Mechanistic Insights from Enzymatic Studies

Cytochrome P450 enzymes (e.g., CYP93E) mediate hydroxylation at C-24 in 3β,24-dihydroxyolean-12-ene, a biosynthetic step critical for diversifying triterpenoid scaffolds . This reaction proceeds via radical intermediates, with regioselectivity controlled by enzyme-substrate binding .

Scientific Research Applications

While the provided search results do not offer direct applications of "(3beta,4beta)-Olean-12-ene-3,23-diol; 3beta,24-Dihydroxyolean-12-ene", they do provide related information regarding similar compounds, their properties, and potential applications, which can help infer possible uses of the target compound.

Olean-12-ene Derivatives and their Therapeutic Potential

Olean-12-ene derivatives, particularly oleanolic acid derivatives, exhibit a wide range of biological and pharmacological effects, including anti-inflammatory, hepatoprotective, antioxidant, and anticancer activities . One such derivative, olean-12-en-28-ol, 3β-pentacosanoate (OPCA), has shown therapeutic effects on a preclinical model of multiple sclerosis (MS) . OPCA treatment in mice with experimental autoimmune/allergic encephalomyelitis (EAE) protected the brain by maintaining blood-brain barrier integrity and preventing inflammation .

Anti-inflammatory and Neuroprotective Effects

OPCA significantly reduced the protein and mRNA levels of MS-related genes like HLD-DR1, CCL5, TNF-α, IL6, and TGFB1 in treated mouse brains . Oleanolic acid (OA) and its derivatives are also reported to be anti-inflammatory and neuroprotective, alleviating EAE-associated symptoms .

Synthesis and Characterization of OPCA

OPCA was synthesized semisynthetically and characterized with a purity of 98.3% by HPLC analysis . The study demonstrated that OPCA was not hydrolyzed in the digestive tracts of animals during treatment, suggesting that the observed effects were due to OPCA itself rather than its hydrolysis products .

Triterpenoid Saponins and their Isolation

Triterpenoid saponins, including olean-12-ene derivatives, can be isolated from natural sources such as the stem bark of Xeromphis nilotica . One isolated compound was identified as 3-O-β-D-glucopyranosyl (1→3)-Olean-12-ene-19, 23-diol, which, along with another compound, was suggested to be isolated for the first time from natural sources .

Isomerization and Transformation

Taraxer-14-ene can isomerize to olean-12-ene under mild acidic conditions, as demonstrated by Ogihara et al. (1987) . Acid-catalyzed rearrangement leading directly from taraxerene to olean-12-ene has also been shown .

Cancer-Preventing Activities

Some olean-12-ene derivatives have shown potential in cancer prevention. For instance, 18α-olean-12-ene-3,23,28-triol trihemiphthalate sodium significantly inhibited the formation of lung cancer in mice .

Other Oleanene Derivatives

Other research identifies new oleanane- and ursane-type triterpenoids from the flowers of Salvia miltiorrhiza . Additionally, 24-hydroxy-beta-amyrin is identified as a pentacyclic triterpenoid with hydroxy groups at the 3beta and 24 positions .

Data Table: Related Oleanene Compounds and Their Properties

CompoundProperties/ApplicationsSource
Olean-12-ene derivativesAnti-inflammatory, hepatoprotective, antioxidant, and anticancer activities
Olean-12-en-28-ol, 3β-pentacosanoate (OPCA)Therapeutic effects on a preclinical model of multiple sclerosis (MS), protects the brain by maintaining blood-brain barrier integrity and preventing inflammation
Oleanolic Acid (OA)Anti-inflammatory and neuroprotective, alleviates EAE-associated symptoms
3-O-β-D-glucopyranosyl (1→3)-Olean-12-ene-19, 23-diolIsolated from Xeromphis nilotica
18α-olean-12-ene-3,23,28-triol trihemiphthalate sodiumSignificantly inhibited the formation of lung cancer in mice
24-hydroxy-beta-amyrinPentacyclic triterpenoid with hydroxy groups at the 3beta and 24 positions

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Molecular Pathways: Affecting various molecular pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other polycyclic organic molecules with multiple chiral centers, such as steroids or terpenes.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Biological Activity

(3beta,4beta)-Olean-12-ene-3,23-diol, also known as 3beta,24-Dihydroxyolean-12-ene, is a triterpenoid compound belonging to the oleanane family. This compound is recognized for its diverse biological activities and potential therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of (3beta,4beta)-Olean-12-ene-3,23-diol features multiple hydroxyl groups at the 3 and 23 positions on the oleanane skeleton. This unique configuration contributes to its biological properties, differentiating it from other similar compounds like oleanolic acid and ursolic acid.

Compound Name Structural Features Unique Aspects
Oleanolic AcidSimilar triterpenoid structureStrong anti-inflammatory effects
BetulinContains a double bond at C28Potent antiviral properties
Ursolic AcidHydroxyl group at C28Used extensively in cosmetic products
Glycyrrhetinic AcidContains a carboxyl groupKnown for sweet flavor and medicinal properties

Biological Activities

  • Anticancer Properties
    • (3beta,4beta)-Olean-12-ene-3,23-diol exhibits significant cytotoxicity against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through caspase-dependent pathways. For instance, research indicates that this compound can inhibit the proliferation of human leukemia (HL-60) and hepatocellular carcinoma (HepG2) cells .
  • Anti-inflammatory Effects
    • The compound has demonstrated potent anti-inflammatory activity by inhibiting nitric oxide production in macrophages. This effect is crucial for managing inflammatory diseases and conditions . In vitro studies have shown that it reduces levels of pro-inflammatory cytokines and modulates pathways such as NF-kB signaling .
  • Antimicrobial Activity
    • (3beta,4beta)-Olean-12-ene-3,23-diol has been reported to exhibit antimicrobial properties against various pathogens, including bacteria and viruses. Its effectiveness against influenza virus and other viral infections has been documented in several studies .
  • Antioxidant Activity
    • The compound's antioxidant capabilities have been attributed to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly beneficial in neuroprotective applications .

The biological activities of (3beta,4beta)-Olean-12-ene-3,23-diol are mediated through several mechanisms:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Inhibition of Inflammatory Pathways : It suppresses the NF-kB pathway and reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators of inflammation.
  • Antiviral Mechanisms : By interfering with viral replication processes and modulating immune responses, the compound helps combat viral infections.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the effects of various oleanane-type triterpenoids on HL-60 and HepG2 cells. Results indicated that (3beta,4beta)-Olean-12-ene-3,23-diol significantly reduced cell viability in a dose-dependent manner .
  • Anti-inflammatory Activity : Research conducted on RAW264.7 macrophages revealed that treatment with this compound led to a marked decrease in nitric oxide production when stimulated with lipopolysaccharides (LPS) .
  • Neuroprotective Effects : In astrocytoma cell models, the triterpenoid was shown to promote apoptosis while reducing oxidative stress markers, suggesting potential applications in neurodegenerative diseases .

Properties

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(4S,6aR,6bS,8aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol

InChI

InChI=1S/C30H50O2/c1-25(2)14-15-26(3)16-17-29(6)20(21(26)18-25)8-9-23-27(4)12-11-24(32)28(5,19-31)22(27)10-13-30(23,29)7/h8,21-24,31-32H,9-19H2,1-7H3/t21?,22?,23?,24?,26-,27+,28-,29-,30-/m1/s1

InChI Key

NTWLPZMPTFQYQI-DMACUXQZSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@]5(C)CO)O)C)C)C1CC(CC2)(C)C)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C)C

Origin of Product

United States

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